L-Carnitine orotate
Description
Historical Context of L-Carnitine and Orotic Acid Research
The scientific histories of L-Carnitine and orotic acid are rooted in early 20th-century nutritional and biochemical research. L-Carnitine was first isolated from muscle tissue in 1905, with its name deriving from the Latin word for flesh, "carnis". lohmann-information.demhmedical.comoregonstate.edubiocrates.com Initially termed vitamin BT, it was later understood that humans and other higher organisms can synthesize it, making the "vitamin" label a misnomer. oregonstate.eduscielo.br The critical function of L-Carnitine in transporting long-chain fatty acids into the mitochondria for energy production was a mid-20th-century discovery that solidified its importance in cellular metabolism. lohmann-information.deoregonstate.edu
Orotic acid was also discovered around the same time, in 1905, within whey, a component of milk. researchgate.net It was once considered a member of the vitamin B complex, designated as vitamin B13. ncats.io However, further investigation revealed its true identity as an intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA. ncats.ionih.gov
The Interrelationship of L-Carnitine and Orotic Acid in Biological Systems
The biological pathways of L-Carnitine and orotic acid are intertwined within the complex network of cellular metabolism. L-Carnitine is fundamental for energy production from fats, acting as a shuttle for fatty acids across the mitochondrial membrane. oregonstate.edunih.gov Orotic acid, as a precursor to pyrimidines, is vital for the synthesis of nucleic acids and other molecules necessary for cell growth and function. researchgate.net
Research has indicated a synergistic relationship between these two compounds. For instance, studies have shown that L-Carnitine can counteract the accumulation of fat in the liver that can be induced by high levels of orotic acid. nih.gov This suggests that L-Carnitine may have a protective effect against certain metabolic disturbances. The combination of these molecules into a single compound, L-Carnitine orotate (B1227488), is being explored for its potential to address various health conditions, including liver ailments. mdpi.comgoogle.com
Identification of L-Carnitine Orotate as a Chemical Compound
This compound is a salt formed by the ionic bonding of L-Carnitine and orotic acid. google.com It is identified by the CAS number 32543-38-7. nih.gov The molecular formula for this compound is C12H19N3O7, and it has a molecular weight of approximately 317.3 g/mol . nih.gov This compound is formulated to deliver both L-Carnitine and orotic acid to the body. globalcalcium.com
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | (R)-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate |
| CAS Number | 32543-38-7 |
| Molecular Formula | C12H19N3O7 |
| Molecular Weight | 317.30 g/mol |
Data sourced from PubChem CID 57357953 nih.gov
Current Gaps in Fundamental Academic Research on this compound Polymorphism
Polymorphism, the ability of a solid substance to exist in multiple crystalline forms, is a critical area of study in pharmaceutical science because different polymorphs can have varying physical properties, such as solubility and stability. Despite its use in some commercial products, research into the polymorphism of this compound is notably limited. mdpi.com
Recent studies have begun to explore this area, identifying at least two polymorphic forms, designated as Form-I and Form-II. mdpi.com Research indicates that Form-I is a metastable polymorph, while Form-II is more thermodynamically stable. mdpi.com One study detailed the preparation of these polymorphs and investigated the solution-mediated transformation of Form-I to Form-II. mdpi.com However, this appears to be a nascent field of inquiry, with a significant need for more comprehensive research to fully characterize the polymorphic landscape of this compound. A thorough understanding of its solid-state properties is essential for optimizing its formulation and ensuring consistent therapeutic outcomes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
160468-17-7 |
|---|---|
Molecular Formula |
C12H17N3O6 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
(3R)-3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)/t7-/m1/s1 |
InChI Key |
VOTPLFCPIRIALF-SSDOTTSWSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
Other CAS No. |
160468-17-7 |
Synonyms |
(2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Salt; (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Ion; (R)-3-Carbo |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Science of L Carnitine Orotate
Chemical Synthesis Pathways for L-Carnitine Orotate (B1227488)
The primary method for synthesizing L-carnitine orotate involves the direct reaction of L-carnitine and orotic acid. mdpi.comgoogle.com However, variations in reaction conditions, such as the choice of solvent and the management of stoichiometric ratios, significantly influence the final product. An alternative route involving an ammonium (B1175870) orotate intermediate has also been developed to enhance yield and purity. google.com
Reactive Crystallization Approaches for this compound Polymorphs
Reactive crystallization is a key technique for producing this compound, where the synthesis and crystallization occur simultaneously. mdpi.com In a typical process, L-carnitine and orotic acid are reacted in a suitable solvent, leading to the formation and precipitation of this compound crystals. mdpi.com This method has been instrumental in the discovery and isolation of different polymorphic forms of the compound, designated as Form I and Form II. mdpi.com The formation of these polymorphs is highly dependent on the reaction kinetics and the surrounding solvent environment. mdpi.comacs.org
Optimization of Stoichiometric Ratios in this compound Synthesis
The molar ratio of the reactants, L-carnitine and orotic acid, is a critical parameter in the synthesis of this compound. google.com While a 1:1 molar ratio is the theoretical ideal for forming the salt, slight adjustments to this ratio can be used to optimize the reaction and control the properties of the crystalline product. google.comgoogle.com Research has explored equivalent ratios ranging from 1:0.8 to 1:1.05 (L-carnitine to orotic acid) to achieve desired physical characteristics and to ensure the reaction goes to completion. google.com
In an alternative synthesis route, the molar ratio of orotic acid to ammonium is optimized, with a preferred ratio of 1:1.2. Subsequently, the resulting ammonium orotate is reacted with L-carnitine, with a preferred molar ratio of 1:1.5. google.com
Influence of Organic Solvents on this compound Crystallization
The choice of organic solvent plays a pivotal role in the crystallization of this compound, influencing both the yield and the polymorphic form of the final product. mdpi.comgoogle.com Methanol (B129727) has been identified as a particularly effective solvent in which L-carnitine and orotic acid are completely soluble, facilitating the reactive crystallization process. mdpi.com Other organic solvents such as ethanol, isopropanol, ethyl acetate, and methylene (B1212753) chloride have also been investigated. mdpi.comgoogle.com In these solvents, the reactants often form a suspension, which can affect the crystallization kinetics and the resulting crystal form. mdpi.com The solubility of this compound is limited in organic solvents. knowde.com The use of a water-alcohol solution, with an alcohol content of 5-15%, has also been described as a method to improve yield and purity. google.com
| Solvent | Reactant State | Polymorph Outcome (at 20°C, 300 rpm) |
| Methanol | Solution | Crystals Obtained mdpi.com |
| Ethanol | Suspension | Suspension mdpi.com |
| Isopropyl Alcohol | Suspension | Suspension mdpi.com |
| Ethyl Acetate | Suspension | Suspension mdpi.com |
| Methylene Chloride | Suspension | Suspension mdpi.com |
Temperature and Stirring Kinetics in this compound Crystal Formation
Temperature and stirring are critical kinetic parameters that significantly impact the crystal formation of this compound. mdpi.comgoogle.com The stirring rate influences the mass transfer within the solution or suspension, while temperature affects the solubility of the reactants and the nucleation and growth rates of the crystals. mdpi.comresearchgate.net
In reactive crystallization from methanol, stirring for 1 hour at 20°C and 300 rpm yields the metastable Form I polymorph. mdpi.com Prolonging the stirring time to 16 hours under the same conditions leads to the formation of the more stable Form II polymorph. mdpi.com This indicates a solution-mediated polymorphic transformation from Form I to Form II over time. mdpi.comnih.gov
The temperature also plays a crucial role. Studies have shown that increasing the temperature can accelerate the polymorphic transformation from Form I to Form II. mdpi.com For instance, the transformation time decreases as the temperature is raised from 20°C to 50°C. mdpi.com This is attributed to the increased solubility difference between the two polymorphs at higher temperatures, which in turn increases the driving force for the transformation. mdpi.com
| Parameter | Condition | Outcome |
| Stirring Time (in Methanol) | 1 hour | Form I mdpi.com |
| Stirring Time (in Methanol) | 16 hours | Form II mdpi.com |
| Temperature | 20-30°C | Stirring for 1-12 hours google.com |
| Temperature Increase | 20°C to 50°C | Decreased transformation time from Form I to Form II mdpi.com |
Alternative Synthetic Routes Involving Ammonium Orotate Intermediates
An alternative synthesis method for this compound involves a two-step process utilizing an ammonium orotate intermediate. google.com In the first step, orotic acid is reacted with ammonia (B1221849) in water to produce ammonium orotate. google.com The reaction is typically carried out at an elevated temperature of 70-80°C. google.com
In the second step, the isolated ammonium orotate is reacted with L-carnitine in an aqueous alcohol solution. google.com This reaction is also performed at an elevated temperature, typically 60-80°C, followed by cooling to induce crystallization of this compound. google.com This method is reported to improve both the yield and purity of the final product. google.com
Polymorphism and Solid-State Characteristics of this compound
This compound exists in at least two crystalline polymorphic forms, designated as Form I and Form II. mdpi.com Polymorphs are different crystalline structures of the same compound, and they can exhibit different physicochemical properties, including solubility, stability, and bioavailability. mdpi.com The study of polymorphism is therefore crucial for the development of pharmaceutical products.
Form I is considered a metastable polymorph, while Form II is the more thermodynamically stable form. mdpi.comnih.gov This has been confirmed through solution-mediated polymorphic transformation studies, where Form I converts to Form II over time in a solvent like methanol. mdpi.comnih.gov The relationship between these two forms is described as monotropic, meaning that Form II is always the more stable form, regardless of the temperature. mdpi.com
The characterization of these polymorphs is carried out using various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). mdpi.com
Powder X-ray Diffraction (PXRD): The PXRD patterns of Form I and Form II show distinct diffraction peaks, allowing for their differentiation.
Form I: Characteristic peaks at 2-theta values of 10.3, 21.5, 25.9, and 26.7 degrees. mdpi.com
Form II: Characteristic peaks at 2-theta values of 9.5, 11.5, 18.7, 19.3, and 22.3 degrees. mdpi.com
Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal behavior of the polymorphs.
Form I: Shows an endothermic peak at approximately 168.4°C. mdpi.com
Form II: Shows a unique endothermic peak at approximately 190.2°C. mdpi.com The presence of two endothermic peaks in some analyses of Form I at approximately 169°C and 189°C suggests a melt-recrystallization event, where the metastable Form I melts and then recrystallizes into the more stable Form II before the final melting of Form II. google.com
Discovery and Characterization of this compound Polymorphs (Form-I and Form-II)
Two polymorphic forms of this compound, designated as Form-I and Form-II, have been identified and characterized. researchgate.netmdpi.com These polymorphs exhibit distinct physical properties and can be obtained under different crystallization conditions. researchgate.netmdpi.com
The formation of these polymorphs has been observed during reactive crystallization in methanol. researchgate.netmdpi.com Stirring the reaction mixture of L-carnitine and orotic acid in methanol for 1 hour typically yields Form-I, while extending the stirring time to 16 hours results in the formation of Form-II. researchgate.netmdpi.com This indicates a solution-mediated polymorphic transformation where the initially formed metastable Form-I converts to the more stable Form-II over time. researchgate.netmdpi.comnih.gov
Further studies have confirmed that Form-I is a metastable polymorph, whereas Form-II is the thermodynamically stable form. researchgate.netmdpi.comnih.gov The transformation from Form-I to Form-II is a key aspect of the crystallization science of this compound, and it has been suggested that these two polymorphs belong to a monotropic system. researchgate.netmdpi.comresearchgate.net
Spectroscopic and Diffractional Analysis of this compound Crystalline Forms
The distinct crystalline structures of this compound polymorphs, Form-I and Form-II, have been elucidated through various analytical techniques, including Powder X-ray Diffraction (PXRD) and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. researchgate.netmdpi.com These methods provide detailed information about the atomic arrangement and molecular structure within the crystal lattice of each polymorph.
Powder X-ray Diffraction (PXRD) Analysis of this compound Polymorphs
Powder X-ray Diffraction (PXRD) is a fundamental technique for distinguishing between different crystalline polymorphs. The PXRD patterns of Form-I and Form-II of this compound show significant differences, confirming their distinct crystal structures. mdpi.com
For Form-I, characteristic peaks in the PXRD pattern have been observed at specific 2θ diffraction angles. A patent for a crystalline polymorph of this compound, referred to as Form 1, reports characteristic peaks at 2θ angles of approximately 9.6°, 11.5°, 14.8°, 15.8°, 17.3°, 18.7°, 19.3°, 22.3°, 23.4°, 25.7°, 26.8°, and 27.9°, with a tolerance of ±0.2°. google.comgoogle.com
The PXRD patterns of CO crystals obtained after 1 hour of reactive crystallization in methanol matched those of the previously reported Form-I. mdpi.com However, crystals obtained after 16 hours exhibited a different PXRD pattern, which was identified as Form-II. mdpi.com This transformation from Form-I to Form-II is readily observable through the changes in their respective PXRD patterns over time. mdpi.com
Table 1: Characteristic PXRD Peaks for this compound Form-I
| Diffraction Angle (2θ) (±0.2°) |
|---|
| 9.6 |
| 11.5 |
| 14.8 |
| 15.8 |
| 17.3 |
| 18.7 |
| 19.3 |
| 22.3 |
| 23.4 |
| 25.7 |
| 26.8 |
| 27.9 |
Data sourced from patents describing a crystalline polymorph of this compound. google.comgoogle.com
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy of this compound
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, specifically solid-state CP/MAS ¹³C-NMR, has been instrumental in characterizing the polymorphs of this compound. researchgate.netmdpi.com This technique provides detailed information about the local chemical environment of the carbon atoms within the crystal structure, allowing for the differentiation between Form-I and Form-II.
Significant differences in the chemical shifts are observed in the solid-state CP/MAS ¹³C-NMR spectra of Form-I and Form-II, as well as the individual components, L-carnitine and orotic acid. researchgate.net These spectral differences arise from the distinct molecular conformations and intermolecular interactions present in the crystal lattices of the two polymorphs. The analysis of these spectra confirms the existence of two different crystalline forms of this compound. researchgate.netmdpi.com
Thermal Analysis of this compound Polymorphic Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the polymorphic transitions and thermal stability of this compound. researchgate.netmdpi.com These methods provide insights into the energetic relationships between the different crystalline forms.
Differential Scanning Calorimetry (DSC) of this compound Polymorphs
Differential Scanning Calorimetry (DSC) has been employed to study the thermal behavior of this compound polymorphs. researchgate.netmdpi.com The DSC curves for Form-I and Form-II exhibit distinct thermal events, which can be used to differentiate between the two forms. mdpi.com
For a crystalline polymorph of this compound designated as Form 1, DSC analysis reveals two endothermic peaks at approximately 169 °C and 189 °C (with a variation of ±4 °C). google.comgoogle.com The DSC curve of crystals obtained from methanol was found to be similar to that of the previously reported CO form-I. mdpi.com The investigation of the solution-mediated polymorphic transformation from Form-I to Form-II in methanol was conducted at various temperatures, and the transformation was monitored using DSC. acs.org
The rate of polymorphic transformation is temperature-dependent. For instance, the induction time for the appearance of Form-II decreases as the temperature increases. At 20 °C, the induction time is 9 hours, which reduces to 4 hours and 30 minutes at 50 °C. mdpi.com Similarly, the time required for the complete reconstruction from Form-I to Form-II also decreases with increasing temperature, from 7 hours at 20 °C to 3 hours and 30 minutes at 50 °C. mdpi.com
Table 2: Effect of Temperature on the Polymorphic Transformation of this compound
| Temperature (°C) | Induction Time of Form-II | Reconstruction Time to Form-II |
|---|---|---|
| 20 | 9 hours | 7 hours |
| 30 | 8 hours | 6 hours |
| 40 | 6 hours 30 minutes | 4 hours 30 minutes |
| 50 | 4 hours 30 minutes | 3 hours 30 minutes |
Data sourced from a study on the kinetics of the solution-mediated polymorphic transformation. mdpi.com
Thermogravimetric Analysis (TGA) of this compound Polymorphs
Thermogravimetric Analysis (TGA) has been utilized to assess the thermal stability of the this compound polymorphs. researchgate.netmdpi.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and stability.
Both Form-I and Form-II of this compound have been characterized using TGA, typically by heating the samples from 30 to 400 °C at a constant rate of 10 °C/min. researchgate.net The results from TGA, in conjunction with DSC, help to build a comprehensive understanding of the thermal properties of each polymorph and the transformation between them. researchgate.netmdpi.com
Solution-Mediated Polymorphic Transformation (SMPT) Kinetics of this compound
The transformation of this compound from its metastable form (Form I) to its stable form (Form II) is a critical aspect of its crystallization science, governed by solution-mediated polymorphic transformation (SMPT) kinetics. mdpi.comnih.gov This process involves the dissolution of the less stable polymorph and the subsequent nucleation and growth of the more stable polymorph. acs.org The kinetics of this transformation are influenced by several factors, including temperature, supersaturation, and solvent type. mdpi.comresearchgate.net
In a study investigating the SMPT of this compound polymorphs in methanol, it was observed that Form I, the metastable polymorph, converts to the stable Form II. mdpi.comresearchgate.net The transformation was monitored using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). mdpi.comacs.org The research indicated that an increase in both temperature and the level of supersaturation significantly accelerates the rate of this polymorphic transformation. mdpi.comnih.gov This is attributed to the enhanced rates of nucleation and mass transfer of the stable Form II under these conditions. mdpi.com
The study of SMPT kinetics is crucial for controlling the polymorphic form of this compound during its manufacturing process, ensuring the production of the desired stable polymorph with consistent physicochemical properties. acs.org
Table 1: Factors Influencing the Solution-Mediated Polymorphic Transformation (SMPT) of this compound
| Factor | Effect on Transformation from Form I to Form II | Reference |
|---|---|---|
| Temperature | An increase in temperature promotes the rate of nucleation and mass transfer, accelerating the transformation. | mdpi.com |
| Supersaturation | Higher levels of supersaturation increase the driving force for nucleation and growth of the stable form, thus speeding up the transformation. | mdpi.com |
| Solvent | The type of solvent and its composition can influence the solubility of the polymorphs and the kinetics of transformation. Methanol was used in the cited studies. | mdpi.comresearchgate.net |
| Rotational Speed | A fixed rotational speed was maintained in studies to ensure consistent hydrodynamics. | mdpi.com |
Thermodynamic Stability and Monotropic System Classification of this compound Polymorphs
For this compound, Form II has been identified as the thermodynamically stable polymorph, whereas Form I is the metastable form. mdpi.comresearchgate.net This was confirmed through studies that observed the unidirectional transformation of Form I to Form II in solution, with no evidence of the reverse transformation. mdpi.com The stability of Form II is a key characteristic, as it is less likely to undergo changes during storage and formulation, which is a desirable trait for a pharmaceutical ingredient. google.com
The characterization of the polymorphs was carried out using a variety of analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solid-state Nuclear Magnetic Resonance Spectroscopy (solid-state CP/MAS 13C-NMR). mdpi.comresearchgate.net DSC analysis, in particular, can provide evidence for the thermodynamic relationship between polymorphs. For instance, the melting point and enthalpy of fusion of the different forms can be used to infer their relative stabilities. nih.gov
The classification of the this compound polymorphic system as monotropic has significant implications for its development and manufacturing. mdpi.com It simplifies the selection of the desired polymorph for pharmaceutical applications, as the most stable form (Form II) is the preferred candidate to avoid potential issues related to polymorphic transformations in the final drug product. google.com
Table 2: Properties of this compound Polymorphs
| Polymorph | Thermodynamic Stability | System Classification | Reference |
|---|---|---|---|
| Form I | Metastable | Monotropic | mdpi.comresearchgate.net |
| Form II | Stable | Monotropic | mdpi.comresearchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Carnitine |
| Orotic acid |
Biochemical Pathways and Molecular Mechanisms of L Carnitine Orotate
Fundamental Metabolic Roles of L-Carnitine and Orotic Acid
To understand the effects of the L-Carnitine orotate (B1227488) complex, it is essential to first examine the independent metabolic functions of its constituent parts.
L-Carnitine is a crucial amino acid derivative that facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown through β-oxidation to produce energy. mdpi.comencyclopedia.pubnih.gov The inner mitochondrial membrane is impermeable to long-chain fatty acids, necessitating a specialized transport mechanism known as the carnitine shuttle. mdpi.commhmedical.combinasss.sa.cr
This shuttle system involves the coordinated action of three key components:
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. mhmedical.com
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. encyclopedia.pubmhmedical.com
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner side of the inner mitochondrial membrane, CPT2 reverses the process, converting acylcarnitines back into acyl-CoAs and releasing free carnitine. encyclopedia.pubmhmedical.com
Once inside the matrix, the regenerated acyl-CoAs can enter the β-oxidation pathway, a process that systematically shortens the fatty acid chains to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP generation. mdpi.comencyclopedia.pub L-carnitine also plays a role in buffering excess acyl groups and regulating the mitochondrial acetyl-CoA/CoA ratio. nih.govresearchgate.net
Table 1: Key Components of the Carnitine Shuttle for Fatty Acid Transport
| Component | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoA to acylcarnitine. mhmedical.com |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix and free carnitine out. encyclopedia.pubmhmedical.com |
| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitine back to acyl-CoA within the matrix. encyclopedia.pubmhmedical.com |
Orotic acid is a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are fundamental building blocks for nucleic acids (DNA and RNA). researchgate.netcreative-proteomics.com This metabolic pathway begins with simple molecules like glutamine, bicarbonate, and aspartate and proceeds through a series of enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the first pyrimidine nucleotide formed. creative-proteomics.com Orotic acid is synthesized from dihydroorotate (B8406146) and serves as the direct precursor that is combined with a ribose sugar to advance the pathway. creative-proteomics.comwikipedia.org The synthesis of pyrimidines is essential for cell division, growth, and the maintenance of genetic information. creative-proteomics.com
The metabolism of orotic acid involves a precise enzymatic interplay that bridges mitochondrial and cytoplasmic processes.
Dihydroorotate Dehydrogenase (DHODH): This enzyme is located on the inner membrane of the mitochondria. caldic.comliberty.edunih.gov It catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to produce orotic acid. liberty.edunih.gov The orotic acid is then transported out of the mitochondria into the cytoplasm. researchgate.netwikipedia.org
Uridine Monophosphate Synthase (UMPS): In the cytoplasm, the bifunctional enzyme UMPS carries out the final two steps of UMP synthesis. researchgate.netcaldic.comnih.gov
Its first domain, orotate phosphoribosyltransferase (OPRT), attaches the orotate base to a phosphoribosyl pyrophosphate (PRPP) molecule, forming orotidine-5'-monophosphate (OMP). nih.govnih.gov
Its second domain, orotidine (B106555) monophosphate decarboxylase (OMPDC), then removes a carboxyl group from OMP to yield the final product, UMP. nih.govnih.gov
This spatial separation of enzymatic steps highlights a direct link between mitochondrial function and the cytoplasmic synthesis of essential nucleic acid precursors. researchgate.net
Orotic Acid's Role as a Precursor in Pyrimidine Biosynthesis
Cellular Mechanisms of Action for L-Carnitine Orotate (In Vitro Studies)
Research into the this compound complex (often referred to by the brand name Godex) has elucidated specific molecular mechanisms, particularly in hepatic cells.
In vitro studies using Hepa-1c1c7 liver cells have demonstrated that the this compound complex directly influences the expression and activity of Carnitine Acetyltransferase (CrAT). nih.gove-dmj.org CrAT is an enzyme that facilitates the reversible transfer of acetyl groups between CoA and carnitine, playing a role in managing the acetyl-CoA pool within mitochondria. researchgate.net Treatment of hepatic cells with the this compound complex was found to increase the content of CrAT. e-dmj.orgresearchgate.net
Further investigation revealed that the metabolic benefits of the complex are significantly dependent on this enzyme. When CrAT was silenced in Hepa-1c1c7 cells using siRNA, the positive effects of the this compound complex on key metabolic pathways were partially reversed. e-dmj.orgresearchgate.net This suggests that CrAT is a critical factor through which the complex exerts its metabolic improvements in the liver. nih.gove-dmj.org
Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation generally shifts metabolism towards catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic processes that consume ATP. Studies have shown that the this compound complex modulates the AMPK signaling pathway. nih.gov
In high-fat diet models and in vitro experiments with Hepa-1c1c cells, treatment with the this compound complex led to an increase in the phosphorylation of AMPK (pAMPK), which signifies its activation. nih.govresearchgate.net This activation was accompanied by the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK. researchgate.netspringermedizin.de The crucial role of CrAT in this process was demonstrated when the knockdown of CrAT significantly reduced the complex-mediated increase in phosphorylated AMPK. nih.gove-dmj.org This finding establishes a mechanistic link where the this compound complex enhances CrAT, which in turn leads to the activation of the AMPK signaling pathway, thereby promoting improved metabolic function. nih.gov
Table 2: Observed Effects of this compound Complex in In Vitro Hepatic Cell Studies
| Target Molecule/Pathway | Observed Effect of this compound | Reference |
|---|---|---|
| Carnitine Acetyltransferase (CrAT) Content | Increased | e-dmj.orgresearchgate.net |
| AMPK Phosphorylation (Activation) | Increased | nih.govresearchgate.net |
| Acetyl-CoA Carboxylase (ACC) Phosphorylation | Increased | researchgate.net |
| Effect on AMPK when CrAT is Silenced | Complex-mediated increase in pAMPK was reduced | nih.gove-dmj.org |
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Gamma (PPARγ) Activation in Response to this compound
This compound has been shown to influence the activity of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. sci-hub.se In a study involving Hepa-1c1c cells, treatment with a carnitine-orotate complex led to an increase in phosphorylated AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-α (PPARα). nih.gov This effect was notably diminished when carnitine acetyltransferase (CrAT) was knocked down, suggesting that CrAT is a crucial mediator of the metabolic improvements induced by the carnitine-orotate complex. nih.gov
Furthermore, L-carnitine treatment has been observed to increase the mRNA expression of peroxisome proliferator-activated receptor-γ (PPAR-γ). frontiersin.org This upregulation is associated with a reversal of mitochondrial dysfunction and an increase in mitochondrial β-oxidation, which helps to reduce intracellular oxidative stress. frontiersin.org In the context of non-alcoholic fatty liver disease (NAFLD), L-carnitine supplementation has been shown to modulate the expression of PPARγ, contributing to a reduction in hepatic lipid accumulation and oxidative stress. frontiersin.org
The activation of PPARα by L-carnitine is also linked to the regulation of genes involved in carnitine homeostasis, such as BBD (encoded by BBOX1) and OCTN2 (encoded by SLC22A5), which facilitates the uptake and biosynthesis of carnitine. frontiersin.org
Influence of this compound on Sirtuin 1 and Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1-Alpha (PGC1α) Expression
Research indicates that this compound can modulate the expression of Sirtuin 1 (SIRT1) and Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1-Alpha (PGC1α), proteins that play a vital role in mitochondrial biogenesis and energy metabolism. nih.gove-dmj.org
In a study on high-fat diet-fed mice, the administration of a carnitine orotate complex led to increased expression of SIRT1 and PGC1α in the liver. nih.gove-dmj.orgnih.gov This upregulation is thought to contribute to the amelioration of hepatic steatosis by enhancing fatty acid β-oxidation. nih.gov The increased expression of these proteins may also play a significant role in preventing mitochondrial oxidative phosphorylation (OXPHOS) dysfunction. e-dmj.orgnih.gov
The mechanism may involve the inhibition of histone deacetylase 3 by carnitine, which can boost the transcription of PGC1α. e-dmj.orgnih.govresearchgate.net PGC1α, in turn, is a coactivator for various transcription factors necessary for mitochondrial biogenesis. e-dmj.orgnih.govresearchgate.net Furthermore, SIRT1 can deacetylate and increase the activity of PGC1α, particularly in a fasted state. e-dmj.orgnih.gov L-carnitine has also been found to upregulate the expression of SIRT1 and PGC-1α, which can protect against certain types of cellular damage. researchgate.net
Impact on Nuclear Respiratory Factor 1 (NRF1) Expression by this compound
This compound has been shown to influence the expression of Nuclear Respiratory Factor 1 (NRF1), a key transcription factor in the regulation of mitochondrial biogenesis. nih.gove-dmj.orgnih.gov NRF1 activates the expression of nuclear genes that are essential for respiration and mitochondrial DNA transcription and replication. atlasgeneticsoncology.org
In a study involving mice on a high-fat diet, supplementation with a carnitine-orotate complex resulted in an increased expression of NRF1 in the liver. nih.gove-dmj.orgnih.gov This increase in NRF1, along with SIRT1 and PGC1α, is believed to contribute to the prevention of mitochondrial oxidative phosphorylation (OXPHOS) dysfunction. e-dmj.orgnih.gov PGC1α acts as a crucial coactivator for transcription factors like NRF1, which are required for the creation of new mitochondria. e-dmj.orgnih.gov
While one study on traumatic brain injury showed no significant difference in NRF1 expression with L-carnitine treatment alone, the context of this compound in metabolic studies points towards a positive regulatory role. mdpi.com
Role in Reducing Intracellular Reactive Oxygen Species (ROS) Levels and Attenuating Oxidative Stress
This compound plays a significant role in mitigating oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS). mdpi.comresearchgate.net Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, can lead to mitochondrial damage and increased apoptosis. mdpi.com
By reducing ROS, this compound helps to prevent lipid membrane peroxidation and preserves mitochondrial function. frontiersin.org This reduction in oxidative stress is a key mechanism through which the compound exerts its protective effects on cells and tissues. frontiersin.orgresearchgate.net
Effects on Mitochondrial Function and Ultrastructure
This compound has been shown to have a positive impact on both the function and the physical structure of mitochondria. e-dmj.orgresearchgate.nete-dmj.org Mitochondria are essential for cellular energy production, and their dysfunction is linked to various metabolic disorders.
In studies with high-fat diet-fed mice, supplementation with a carnitine orotate complex helped to preserve mitochondrial function and ultrastructure. e-dmj.orgnih.govresearchgate.nete-dmj.orgnih.gov Specifically, it restored the activities of oxidative phosphorylation enzymes. e-dmj.orgnih.govresearchgate.netnih.gov Electron microscopy of liver tissue from these mice revealed that the carnitine orotate complex prevented the mitochondrial structural damage that was observed in the high-fat diet group without supplementation. e-dmj.orgnih.gov
Furthermore, treatment with L-carnitine has been associated with the restoration of mitochondria in terms of their number, size, and function. scielo.br In hepatocytes, carnitine treatment has been shown to prevent mitochondrial damage induced by free fatty acids. researchgate.net The carnitine-orotate complex has also been observed to increase the mitochondrial DNA (mtDNA) copy number in patients with impaired glucose metabolism and fatty liver, which is indicative of improved mitochondrial health. researchgate.netresearchgate.netresearchgate.net
Mechanisms of Acetyl-CoA/CoA Ratio Regulation
This compound plays a crucial role in regulating the balance between acetyl-coenzyme A (acetyl-CoA) and free coenzyme A (CoA) within the mitochondria. e-dmj.orgoroboros.at This ratio is a critical determinant of cellular energy metabolism, influencing both glucose and fatty acid oxidation.
The carnitine acetyltransferase (CrAT) enzyme, located in the mitochondrial matrix, facilitates the conversion of acetyl-CoA and L-carnitine into acetyl-carnitine. oroboros.at This process effectively buffers excess acetyl-CoA, which can then be exported from the mitochondria. frontiersin.orgmdpi.com By lowering the intramitochondrial acetyl-CoA/CoA ratio, L-carnitine promotes the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzyme in glucose oxidation. scielo.brmdpi.com
Carnitine Orotate Complex and Pyruvate Dehydrogenase Activity
The carnitine orotate complex has been shown to positively influence the activity of the pyruvate dehydrogenase (PDH) complex. e-dmj.orgresearchgate.netnih.gov The PDH complex is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. oroboros.at
The activity of the PDH complex is sensitive to the intramitochondrial ratio of acetyl-CoA to free CoA. oroboros.at An accumulation of acetyl-CoA can allosterically inhibit the PDH complex, thereby impairing glucose utilization. e-dmj.org L-carnitine, a component of the carnitine orotate complex, helps to alleviate this inhibition by facilitating the export of excess acetyl groups from the mitochondria in the form of acetyl-carnitine. scielo.brmdpi.com This action lowers the acetyl-CoA/CoA ratio and stimulates PDH activity. scielo.brmdpi.com
In a study involving high-fat diet-fed mice, administration of a carnitine orotate complex led to increased pyruvate dehydrogenase activity. e-dmj.orgnih.govresearchgate.netnih.gov This stimulation of the PDH complex is a key factor in the improved glucose metabolism observed with carnitine orotate supplementation. nih.gove-dmj.org
This compound Influence on Oxidative Phosphorylation Enzyme Activities
This compound, particularly as a component of a complex known as Godex, has been studied for its effects on mitochondrial function, specifically its ability to influence the activities of oxidative phosphorylation enzymes. nih.govresearchgate.net Research in animal models of diet-induced insulin (B600854) resistance and hepatic steatosis has shown that treatment with a carnitine orotate complex can preserve mitochondrial ultrastructure and restore the activities of these crucial enzymes. nih.govnih.govresearchgate.net
In high-fat diet-fed mice, the administration of a carnitine orotate complex led to improved insulin sensitivity and a reduction in hepatic steatosis. nih.gove-dmj.org This was accompanied by the restoration of oxidative phosphorylation enzyme activities, which are often impaired in conditions of metabolic stress. nih.govresearchgate.net The mechanism appears to be linked to the regulation of the carnitine acetyltransferase pathway. nih.govnih.govresearchgate.net By improving the efficiency of this pathway, the complex helps to decrease the acetyl-CoA/CoA ratio and enhance the activity of pyruvate dehydrogenase, ultimately supporting better mitochondrial respiration and energy production. nih.govresearchgate.netnih.gov The preservation of mitochondrial function is a key outcome, suggesting that this compound can help mitigate mitochondrial damage associated with metabolic diseases. nih.gov
The table below summarizes the observed effects of a carnitine orotate complex on metabolic parameters related to oxidative phosphorylation in a high-fat diet-induced mouse model.
Table 1: Effects of Carnitine Orotate Complex (Godex) on Mitochondrial Function in High-Fat Diet-Fed Mice
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Oxidative Phosphorylation Enzyme Activities | Restored | Improved mitochondrial respiration and ATP production. | nih.gov, researchgate.net, nih.gov, e-dmj.org |
| Mitochondrial Ultrastructure | Preserved | Protection against mitochondrial damage from metabolic stress. | nih.gov, nih.gov |
| Acetyl-CoA/CoA Ratio | Decreased | Reduced mitochondrial stress and improved substrate flow. | nih.gov, researchgate.net, nih.gov |
| Pyruvate Dehydrogenase Activity | Increased | Enhanced conversion of pyruvate to acetyl-CoA for the Krebs cycle. | nih.gov, nih.gov |
| Fatty Acid Oxidation | Markedly Increased | Improved utilization of fats for energy, reducing lipid accumulation. | nih.gov, researchgate.net |
Theoretical Considerations of Orotic Acid Component in this compound
While L-carnitine is a well-known metabolic compound, the orotic acid component of this compound carries its own distinct biochemical profile. Orotic acid is a natural intermediate in the de novo synthesis of pyrimidine nucleotides. oup.comnih.gov However, studies on orotic acid alone, particularly in laboratory models, have raised theoretical concerns about its potential to induce adverse cellular responses under certain conditions. researchgate.net
Orotic Acid's Potential to Induce Endothelial Dysfunction and Hepatic Steatosis in In Vitro Models
In vitro research has explored the effects of orotic acid on endothelial cells and hepatocytes, suggesting potential mechanisms for cellular dysfunction.
Endothelial Dysfunction : Studies using human umbilical vein endothelial cells (HUVECs) have shown that orotic acid can induce endothelial dysfunction. oup.comresearchgate.net It was found to inhibit the production of nitric oxide (NO) stimulated by both insulin and metformin. nih.gov This inhibition is linked to the impairment of key signaling pathways, specifically the PI3K/Akt pathway, which is crucial for endothelial NO synthase (eNOS) activation. oup.comresearchgate.net By suppressing insulin- or metformin-stimulated eNOS phosphorylation, orotic acid contributes to vascular insulin resistance in a laboratory setting. oup.comnih.gov This suggests a potential role for orotic acid in the development of hypertension through impaired endothelial function. nih.govhealthmatters.io
Hepatic Steatosis : Orotic acid has been used experimentally to induce fatty liver in rats, although this effect is known to be species-specific. nih.govscilit.com In vitro models using human liver cell lines, such as HepG2, have been employed to investigate these steatotic effects. nih.gov These studies indicate that exposure to orotic acid can initiate lipogenic events, leading to the accumulation of lipids within hepatocytes. nih.gov The proposed mechanisms include an increase in fatty acid synthesis, a decrease in mitochondrial β-oxidation, and reduced secretion of very-low-density lipoproteins (VLDL), which together promote the buildup of triglycerides. nih.gov High-content imaging studies have confirmed that orotic acid can induce hepatotoxicity markers in human liver cells in vitro. nih.gov
Orotic Acid in Congenital Diseases Associated with Urea (B33335) Cycle or Arginine Metabolism Defects
Elevated levels of orotic acid in urine (orotic aciduria) are a significant biochemical marker for several inborn errors of metabolism, particularly those affecting the urea cycle and arginine metabolism. researchgate.nettestcatalog.org Its measurement is a valuable diagnostic tool for differentiating various causes of hyperammonemia. testcatalog.orgsouthtees.nhs.uk
In several urea cycle disorders, a deficiency in a specific enzyme leads to the accumulation of an upstream substrate. msdmanuals.com For instance, in Ornithine Transcarbamylase (OTC) deficiency, the most common urea cycle disorder, a defect in the OTC enzyme causes its substrate, carbamoyl (B1232498) phosphate (B84403), to accumulate in the mitochondria. researchgate.netsouthtees.nhs.uk This excess carbamoyl phosphate is then shunted from the mitochondria into the cytosolic pyrimidine synthesis pathway, leading to a massive overproduction and excretion of orotic acid. researchgate.netsouthtees.nhs.uk
Therefore, urinary orotic acid levels can help distinguish between different enzyme deficiencies. nih.gov
In OTC deficiency , citrullinemia , and argininosuccinic aciduria , orotic acid levels are typically elevated. testcatalog.org
In contrast, in Carbamoyl Phosphate Synthetase (CPS) deficiency or N-acetylglutamate synthase (NAGS) deficiency , which occur earlier in the cycle, orotic acid levels are normal or low because carbamoyl phosphate is not produced in excess. nih.gov
Disorders of arginine metabolism are also associated with orotic aciduria. researchgate.net Argininemia, caused by a deficiency of the enzyme arginase, leads to hyperargininemia and can also result in increased orotic acid excretion. researchgate.netmdpi.com Similarly, transport defects of dibasic amino acids, such as lysinuric protein intolerance and Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, can lead to elevated orotic acid. testcatalog.orgsouthtees.nhs.uk
Table 2: Orotic Aciduria in Congenital Metabolic Diseases
| Disease | Defective Enzyme/Transporter | Orotic Acid Level | Key Distinguishing Feature | Reference |
|---|---|---|---|---|
| Ornithine Transcarbamylase (OTC) Deficiency | Ornithine Transcarbamylase | Significantly Elevated | Hyperammonemia with high orotic acid. | southtees.nhs.uk, testcatalog.org, nih.gov |
| Citrullinemia (Type I) | Argininosuccinate Synthetase (ASS) | Elevated | Markedly elevated plasma citrulline. | testcatalog.org, nih.gov |
| Argininosuccinic Aciduria | Argininosuccinate Lyase (ASL) | Elevated | Presence of argininosuccinic acid in urine/plasma. | testcatalog.org |
| Carbamoyl Phosphate Synthetase (CPS) Deficiency | Carbamoyl Phosphate Synthetase I | Normal or Low | Hyperammonemia with low/normal orotic acid. | msdmanuals.com, nih.gov |
| Argininemia | Arginase (ARG1) | Elevated | Markedly elevated plasma arginine. | researchgate.net, mdpi.com |
| HHH Syndrome | Mitochondrial Ornithine Transporter (ORNT1) | Elevated | Hyperornithinemia, hyperammonemia, homocitrullinuria. | southtees.nhs.uk, filiere-g2m.fr |
| Hereditary Orotic Aciduria | Uridine Monophosphate (UMP) Synthase | Greatly Elevated | Megaloblastic anemia without hyperammonemia. | southtees.nhs.uk, wikipedia.org |
Preclinical Research Findings on L Carnitine Orotate in Animal Models
Evaluation of L-Carnitine Orotate (B1227488) Complex on Metabolic Health in Animal Models
Preclinical studies utilizing animal models, particularly those with diet-induced metabolic dysregulation, have provided foundational insights into the therapeutic potential of the L-Carnitine orotate complex. These investigations have consistently demonstrated its positive influence on various aspects of metabolic health.
In animal models subjected to a high-fat diet (HFD), the this compound complex has been shown to exert significant beneficial effects on both glucose and lipid metabolism. researchgate.netnih.gov Studies on HFD-fed mice revealed that treatment with the complex led to a notable decrease in fasting plasma glucose levels. researchgate.netnih.govnih.gov This was accompanied by a marked increase in fatty acid oxidation and more efficient glucose utilization. researchgate.netnih.gove-dmj.org
The metabolic shift is further evidenced by changes in the respiratory quotient (RQ), which was significantly higher in mice treated with this compound, indicating a greater reliance on carbohydrate oxidation for energy despite the high-fat diet. nih.gove-dmj.org This modulation helps prevent hyperglycemia. researchgate.net The complex also works to decrease gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources, which is often elevated in metabolic disorders. nih.govnih.gov From a lipid standpoint, L-carnitine is recognized for its fundamental role in transporting fatty acids into the mitochondria for β-oxidation, a process that can help reduce lipid accumulation. frontiersin.orgmdpi.com
| Parameter | Control (High-Fat Diet) | This compound Treated (High-Fat Diet) | Outcome | Source |
| Fasting Plasma Glucose | Elevated | Significantly Decreased | Improved glycemic control | nih.gov, researchgate.net, nih.gov |
| Fatty Acid Oxidation | Decreased | Markedly Increased | Enhanced lipid metabolism | e-dmj.org, nih.gov |
| Glucose Utilization | Impaired | Improved | Better energy substrate use | e-dmj.org, researchgate.net |
| Gluconeogenesis | Increased | Decreased | Reduced hepatic glucose output | nih.gov, nih.gov |
| Respiratory Quotient (RQ) | Lower (favoring fat oxidation) | Significantly Higher (favoring carbohydrate oxidation) | Metabolic flexibility | nih.gov, e-dmj.org |
A consistent finding across multiple preclinical studies is the ability of the this compound complex to significantly alleviate hepatic steatosis, or fatty liver. researchgate.netmdpi.com In diet-induced obesity models, the complex effectively reduces hepatic fat accumulation. nih.govsemanticscholar.org Histological and imaging analyses, such as computed tomography (CT), have confirmed these improvements. nih.govnih.gov For instance, treatment with the complex in HFD-fed mice resulted in a measurable decrease in steatosis. researchgate.nete-dmj.org
The mechanism is linked to L-carnitine's role in facilitating fatty acid transport and subsequent β-oxidation within the liver, which prevents the buildup of lipids. frontiersin.orgnih.gov Supplementation has been shown to reduce lipid deposition in animal models, supporting its role in managing steatosis. frontiersin.org Clinical trials in humans with non-alcoholic fatty liver disease (NAFLD) have corroborated these preclinical findings, showing that treatment can lead to an increased liver attenuation index on CT scans, signifying reduced fat content. mdpi.comdiabetesjournals.org
The this compound complex has demonstrated a profound impact on improving insulin (B600854) sensitivity and glucose tolerance in preclinical models of diet-induced obesity. nih.govsemanticscholar.org In studies involving C57BL/6J mice fed a high-fat diet, administration of the complex led to significant enhancements in both glucose tolerance, as measured by the oral glucose tolerance test (OGTT), and insulin sensitivity, assessed via the insulin tolerance test (ITT). nih.govnih.gove-dmj.org
| Metric | Control (High-Fat Diet) | This compound Treated (High-Fat Diet) | Implication | Source |
| Oral Glucose Tolerance Test (OGTT) | Impaired (higher glucose spike) | Improved (lower glucose spike) | Enhanced glucose disposal | nih.gov, e-dmj.org |
| Insulin Tolerance Test (ITT) | Impaired (less glucose reduction) | Improved (greater glucose reduction) | Increased insulin sensitivity | nih.gov, e-dmj.org |
| HOMA-IR | Elevated | Significantly Decreased | Reduced insulin resistance | nih.gov, researchgate.net, nih.gov |
Beyond addressing fat accumulation, the this compound complex has shown a protective effect against liver injury in models of diet-induced obesity. nih.govsemanticscholar.org The accumulation of fat in hepatic steatosis can progress to hepatocyte injury and inflammation. nih.gov Treatment with the complex has been found to reduce serum levels of alanine (B10760859) aminotransferase (ALT), a key surrogate marker for hepatocellular injury. diabetesjournals.org In studies on diabetic patients with NAFLD, the complex led to a significantly higher rate of ALT level normalization compared to a placebo. diabetesjournals.org This suggests that the compound not only reduces fat but also mitigates the subsequent damage to liver cells. nih.govsemanticscholar.org
Impact on Insulin Sensitivity and Glucose Tolerance in High-Fat Diet-Fed Mice
Molecular and Cellular Outcomes in Preclinical Investigations
Research at the molecular and cellular level has begun to uncover the mechanisms through which this compound exerts its metabolic benefits, with a particular focus on mitochondrial function.
Mitochondrial dysfunction is a critical factor in the pathogenesis of NAFLD and insulin resistance. diabetesjournals.org Studies have investigated the effect of the this compound complex on mitochondrial health, with one key metric being the mitochondrial DNA (mtDNA) copy number. An increase in mtDNA copy number is often associated with improved mitochondrial biogenesis and function. Research has reported that the use of the carnitine-orotate complex can increase the mitochondrial DNA copy number. mdpi.comresearchgate.net This finding suggests that the complex may help restore mitochondrial function, which is often impaired in metabolic diseases, thereby reducing oxidative stress and improving cellular energy metabolism. mdpi.comdiabetesjournals.org
Regulation of Gene Expression Profiles Related to Lipid and Glucose Metabolism
Preclinical studies utilizing animal models have demonstrated that this compound complex administration can significantly modulate the expression of genes involved in both lipid and glucose metabolism. In high-fat diet-fed mice, treatment with a carnitine orotate complex led to a notable increase in fatty acid oxidation and improved glucose utilization. nih.gov These metabolic benefits are associated with changes in the genetic and protein expression profiles within the liver.
One key finding is the upregulation of genes and proteins that promote the breakdown of fats. Specifically, the expression of sirtuin 1, peroxisome proliferator-activated receptor-gamma coactivator 1-alpha, and nuclear respiratory factor 1 were all increased in the livers of mice treated with the carnitine orotate complex. nih.gov These proteins are crucial for enhancing fatty acid β-oxidation, the primary pathway for breaking down fatty acids to produce energy. nih.gov Furthermore, the treatment increased the expression of carnitine palmitoyltransferase 1A (CPT1A), a critical enzyme for transporting fatty acids into the mitochondria for oxidation. consensus.appresearchgate.net
In conjunction with its effects on lipid metabolism, this compound has been shown to influence glucose metabolism. The administration of the complex resulted in a decrease in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. nih.gov This effect is partly mediated by the increased activity of carnitine acetyltransferase (CrAT), which was shown to be a key factor in the metabolic improvements observed. nih.gov Knockdown of CrAT in cellular models significantly reduced the beneficial effects of the carnitine-orotate complex on the phosphorylation of AMP-activated protein kinase (AMPK) and the expression of peroxisome proliferator-activated receptor-α (PPARα), both of which are central regulators of energy homeostasis. nih.gov
The table below summarizes the key genes and proteins regulated by this compound in preclinical models and their primary functions in metabolism.
| Gene/Protein | Primary Function in Metabolism | Effect of this compound |
| Sirtuin 1 (SIRT1) | Enhances fatty acid β-oxidation | Increased expression nih.gov |
| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) | Promotes mitochondrial biogenesis and fatty acid oxidation | Increased expression nih.gov |
| Nuclear Respiratory Factor 1 (NRF1) | Regulates mitochondrial biogenesis and function | Increased expression nih.gov |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Facilitates the transport of fatty acids into mitochondria | Increased mRNA expression consensus.appresearchgate.net |
| AMP-activated protein kinase (AMPK) | A master regulator of cellular energy homeostasis | Increased phosphorylation nih.gov |
| Peroxisome proliferator-activated receptor-α (PPARα) | Regulates lipid and glucose metabolism | Increased expression nih.gov |
| Carnitine acetyltransferase (CrAT) | Modulates the acetyl-CoA/CoA ratio, influencing glucose and lipid metabolism | Increased content and activity nih.gov |
Histological and Electron Microscopy Analyses of Hepatic Tissues in Preclinical Studies
Histological examinations of liver tissues from animal models have provided visual evidence of the protective effects of this compound against diet-induced liver damage. In mice fed a high-fat diet, which typically leads to non-alcoholic fatty liver disease (NAFLD), treatment with a carnitine orotate complex significantly reduced the accumulation of fat in liver cells, a condition known as hepatic steatosis. nih.gove-dmj.org Light microscopy analysis using H&E staining revealed a marked decrease in the number and size of lipid droplets within hepatocytes of the treated groups compared to the untreated high-fat diet group. e-dmj.org
Electron microscopy has offered a more detailed view of the subcellular changes within hepatocytes. These analyses have shown that this compound helps to preserve the ultrastructure of mitochondria, the cellular powerhouses that are often damaged in fatty liver disease. nih.gove-dmj.org In high-fat diet-fed mice, mitochondria can appear swollen with disorganized cristae. However, in mice treated with the carnitine orotate complex, the mitochondria retained a more normal morphology, which is consistent with the observed improvements in mitochondrial function and fatty acid oxidation. e-dmj.org The preservation of mitochondrial integrity is a critical aspect of this compound's hepatoprotective effects. nih.gove-dmj.org
| Analysis Type | Observation in High-Fat Diet (HFD) Group | Observation in HFD + this compound Group |
| Histological (Light Microscopy) | Significant hepatic steatosis (large lipid droplets in hepatocytes) | Reduced hepatic steatosis (fewer and smaller lipid droplets) nih.gove-dmj.org |
| Electron Microscopy | Swollen mitochondria with disorganized cristae | Preserved mitochondrial ultrastructure with normal morphology nih.gove-dmj.org |
Preclinical Research on Oxidative Stress Mitigation by this compound
This compound has demonstrated significant antioxidant properties in various preclinical models. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development and progression of many diseases, including liver disease.
Studies have shown that L-carnitine can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. frontiersin.org In animal models, L-carnitine treatment has been shown to decrease markers of oxidative damage. researchgate.netnih.gov For instance, in rats with chemically-induced hyperphenylalaninemia, L-carnitine administration significantly lowered the generation of reactive species. nih.gov
The protective effects of this compound against oxidative stress are also linked to its ability to improve mitochondrial function. caringsunshine.com Damaged mitochondria are a major source of ROS. mdpi.com By preserving mitochondrial health and improving the efficiency of the electron transport chain, this compound helps to reduce the leakage of electrons that leads to ROS formation. mdpi.com Furthermore, L-carnitine has been found to increase the levels of endogenous antioxidants, such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), which play a crucial role in neutralizing ROS. researchgate.net
The anti-inflammatory properties of L-carnitine also contribute to its ability to mitigate oxidative stress. nih.govresearchgate.net Inflammation and oxidative stress are closely intertwined, with each process capable of amplifying the other. By reducing the expression of pro-inflammatory cytokines, L-carnitine can help to break this cycle. consensus.appresearchgate.net
| Mechanism of Oxidative Stress Mitigation | Effect of this compound |
| Scavenging of Reactive Oxygen Species (ROS) | Directly neutralizes free radicals frontiersin.org |
| Enhancement of Antioxidant Enzymes | Increases activity of enzymes like SOD and GSH researchgate.net |
| Mitochondrial Protection | Preserves mitochondrial function, reducing ROS production caringsunshine.commdpi.com |
| Anti-inflammatory Action | Reduces pro-inflammatory cytokines that contribute to oxidative stress consensus.appnih.govresearchgate.net |
Advanced Analytical Techniques in L Carnitine Orotate Research
Spectroscopic and Chromatographic Methodologies for Compound Characterization and Purity
The precise characterization of L-carnitine orotate (B1227488) and its polymorphs is foundational to understanding its pharmacological activity. Spectroscopic and chromatographic techniques provide the necessary tools for this detailed analysis.
Advanced Applications of Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of L-carnitine orotate. Both solution-state and solid-state NMR techniques are employed to gain comprehensive insights into the molecular structure and intermolecular interactions.
Solution-state 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are critical for confirming the 1:1 molar ratio of L-carnitine and orotic acid within the compound. mdpi.com These techniques allow for the assignment of chemical shifts and the investigation of changes that occur upon the formation of the this compound salt. mdpi.com
Solid-state Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR is particularly valuable for studying the polymorphic forms of this compound. mdpi.com This method provides detailed information about the conformational and intermolecular interactions in the solid state, which can differ between polymorphs and influence their physical properties. mdpi.comresearchgate.net For instance, differences in the splitting of peaks in the solid-state NMR spectra can indicate variations in chain conformation and the orientational order of the molecules, influenced by the counter ions. mdpi.com
Table 1: Key NMR Techniques in this compound Research
| Technique | Application | Key Findings |
|---|---|---|
| Solution-State 1D (¹H, ¹³C) NMR | Confirms the 1:1 molar ratio of L-carnitine and orotic acid. mdpi.com | Provides fundamental structural confirmation. |
| Solution-State 2D (COSY, HSQC, HMBC) NMR | Assigns chemical shifts and investigates structural changes upon salt formation. mdpi.com | Elucidates the molecular connectivity and spatial relationships. |
| Solid-State CP/MAS ¹³C NMR | Characterizes polymorphic forms and investigates intermolecular interactions in the solid state. mdpi.comresearchgate.net | Differentiates between polymorphs by revealing differences in molecular conformation and packing. |
Mass Spectrometry Techniques in this compound Research
Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection of L-carnitine and its various esters, known as acylcarnitines. bevital.nonih.govnih.gov The introduction of MS, particularly tandem mass spectrometry (MS/MS), has revolutionized carnitine research, moving beyond the capabilities of older radioenzymatic assays which could only determine free and total carnitine levels. bevital.nonih.gov
MS techniques allow for the precise measurement of free carnitine and a wide array of acylcarnitines, providing a detailed profile of carnitine homeostasis. bevital.nonih.govnih.gov This is crucial in preclinical research to understand how this compound influences metabolic pathways. In studies involving animal models, liquid chromatography-mass spectrometry (LC-MS) is employed for the metabolomic analysis of liver tissue to investigate the effects of L-carnitine supplementation on various metabolites. emjreviews.com
Imaging Modalities in Preclinical this compound Research
Preclinical studies, particularly those involving animal models of liver disease, rely heavily on advanced imaging techniques to non-invasively assess the therapeutic effects of this compound.
Application of Computed Tomography (CT) for Hepatic Fat Assessment in Animal Models
Computed tomography (CT) is a valuable imaging modality used in preclinical research to assess changes in hepatic fat content. e-dmj.orge-dmj.orgnih.gov In studies investigating the effect of this compound on non-alcoholic fatty liver disease (NAFLD) in animal models, CT scans are utilized to quantify liver fat. e-dmj.orgwjgnet.commdpi.com The liver-to-spleen attenuation ratio, measured in Hounsfield Units (HU), is a key parameter derived from CT scans that provides a quantitative measure of liver steatosis. wjgnet.com A significant increase in this ratio following treatment with a carnitine-orotate complex indicates a reduction in liver fat. wjgnet.commdpi.com
Electron Microscopy for Subcellular Analysis in Preclinical Liver Studies
Electron microscopy provides unparalleled resolution for examining the subcellular structures within hepatocytes, the primary cells of the liver. In preclinical studies of this compound, electron microscopy is used to observe changes in mitochondrial morphology. e-dmj.orge-dmj.orgnih.gov For example, in animal models of metabolic dysfunction-associated steatohepatitis (MASH), electron microscopy has revealed swollen and broken mitochondria in the liver, which were rescued by L-carnitine administration, indicating a reduction in oxidative stress. nih.gov These ultrastructural observations are critical for understanding the cellular mechanisms by which this compound exerts its hepatoprotective effects. e-dmj.orge-dmj.orgnih.gov
Table 2: Imaging Techniques in Preclinical this compound Liver Research
| Technique | Application | Key Findings |
|---|---|---|
| Computed Tomography (CT) | Quantifies hepatic fat content in animal models of NAFLD. e-dmj.orge-dmj.orgnih.gov | Demonstrates a reduction in liver steatosis through an increased liver-to-spleen attenuation ratio. wjgnet.commdpi.com |
| Electron Microscopy | Examines subcellular structures, particularly mitochondrial morphology, in hepatocytes. e-dmj.orge-dmj.orgnih.gov | Reveals rescue of abnormal mitochondrial structure, suggesting a reduction in cellular stress. nih.gov |
In Vitro and Ex Vivo Methodologies for Biochemical Pathway Elucidation
To unravel the specific molecular mechanisms of this compound, researchers utilize a variety of in vitro and ex vivo experimental systems. These approaches allow for the detailed investigation of biochemical pathways in a controlled environment.
Recent studies have shown that the carnitine-orotate complex can improve glucose and lipid metabolism and significantly alleviate hepatic steatosis in both in vitro and in vivo models. nih.gov Mechanistic studies have elucidated that the carnitine-orotate complex improves insulin (B600854) resistance by regulating carnitine acetyltransferase in the liver. e-dmj.orgnih.gov Furthermore, L-carnitine has been shown to modulate choline (B1196258) metabolism in the liver, which is crucial as choline deficiency is linked to the accumulation of liver triglycerides. emjreviews.com In vitro experiments using cell lines like HepG2 have demonstrated that L-carnitine can reduce the expression of oncogenic proteins and related signaling pathways. nih.gov These methodologies are essential for identifying the direct molecular targets and downstream effects of this compound, providing a foundation for its therapeutic applications. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Carnitine |
| Orotic acid |
| Acylcarnitines |
| Choline |
| Triglycerides |
| Acetyl-CoA |
Cell-Based Assays for Studying this compound Metabolic Effects
Cell-based assays are fundamental in elucidating the direct effects of this compound on cellular metabolism. In a notable study, Hepa-1c1c7 and HepG2 liver cell lines were employed to investigate the compound's role in mitigating high-fat diet-induced metabolic dysregulation. e-dmj.org
Researchers utilized these cell lines to explore the effects of a carnitine orotate complex on mitochondrial function and lipid metabolism. e-dmj.org For instance, after treatment with the complex, MitoTracker Red staining was used to assess mitochondrial content in HepG2 cells, revealing a significant increase in staining intensity compared to cells treated with palmitic acid alone. e-dmj.org Furthermore, gene silencing techniques, such as the use of small interfering RNA (siRNA) to knock down carnitine acetyltransferase (CrAT), were implemented in Hepa-1c1c7 cells. e-dmj.orgnih.gov This allowed for the investigation of the specific role of CrAT in the metabolic benefits observed with the carnitine orotate complex, demonstrating that the positive effects on β-oxidation and gluconeogenesis were reversed upon CrAT knockdown. e-dmj.orgnih.gov
These cell-based models provide a controlled environment to dissect the molecular pathways influenced by this compound, offering insights into its potential therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD). e-dmj.orgmdpi.com
Enzymatic Activity Assays for Key Metabolic Enzymes
To understand the biochemical mechanisms underlying the metabolic effects of this compound, researchers perform enzymatic activity assays on key metabolic enzymes. These assays directly measure the rate of enzymatic reactions in the presence of the compound.
In studies investigating a carnitine orotate complex, commercially available assay kits were used to measure the activity of several critical enzymes. e-dmj.org For example, the activity of carnitine acetyltransferase (CrAT) was determined using a specific CrAT assay kit. e-dmj.org Additionally, the activity of oxidative phosphorylation (OXPHOS) complexes was measured using a comprehensive assay kit, providing insights into mitochondrial respiratory function. e-dmj.orgnih.gov The activity of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle, was also evaluated. e-dmj.orgnih.gov
The findings from these assays revealed that treatment with the carnitine orotate complex led to restored OXPHOS enzyme activities and increased CrAT and PDH activity in a mouse model of high-fat diet-induced obesity. e-dmj.orgnih.gov These results underscore the compound's ability to enhance mitochondrial function and glucose metabolism at the enzymatic level.
Gene Expression Profiling and Protein Quantification Techniques
To explore the impact of this compound on the genetic and protein machinery of the cell, researchers employ gene expression profiling and protein quantification techniques. These methods provide a broad overview of the molecular changes induced by the compound.
In a study on high-fat diet-fed mice, the expression of genes involved in lipid and glucose metabolism was evaluated following treatment with a carnitine orotate complex. e-dmj.orgnih.gov The results showed that the complex upregulated the expression of proteins involved in mitochondrial biogenesis and function, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), nuclear respiratory factor 1 (NRF1), and sirtuin 1 (SIRT1) in HepG2 cells. e-dmj.orgnih.gov
Furthermore, protein quantification through Western blotting has been used to assess the levels of key metabolic proteins. For instance, the protein levels of PGC1α, NRF1, and SIRT1 were shown to be upregulated by the carnitine orotate complex in HepG2 cells. e-dmj.org In another study, L-carnitine supplementation was found to up-regulate the expression of AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor gamma (PPARγ), and adaptor protein APPL1 genes in the liver of diabetic rats. ukrbiochemjournal.org
These techniques provide crucial information on how this compound modulates the expression of genes and proteins that are central to metabolic regulation.
Bioenergetic Assessment Techniques in this compound Research
Indirect Calorimetry for Metabolic Rate and Substrate Utilization Analysis
Indirect calorimetry is a non-invasive technique used to measure metabolic rate and determine the primary fuel source (carbohydrates or fats) being utilized by an organism. This is achieved by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER). e-dmj.org
In a study investigating the effects of a carnitine orotate complex on high-fat diet-fed mice, indirect calorimetry was performed over a 24-hour period. e-dmj.orge-dmj.org The results showed that mice treated with the complex had a higher respiratory quotient, indicating a shift towards carbohydrate oxidation despite being on a high-fat diet. e-dmj.orgresearchgate.net This suggests that the carnitine orotate complex helps to prevent hyperglycemia by promoting the use of glucose. e-dmj.org The study also calculated energy expenditure, glucose oxidation, and lipid oxidation based on the indirect calorimetry data. e-dmj.orgnih.gov
These findings demonstrate the utility of indirect calorimetry in revealing the systemic metabolic shifts induced by this compound.
Measurement of Acetyl-CoA/CoA Ratios in Cellular and Tissue Samples
The ratio of acetyl-coenzyme A (acetyl-CoA) to free coenzyme A (CoA) is a critical indicator of the cell's energy status and substrate availability. L-carnitine plays a key role in buffering this ratio by converting excess acetyl-CoA to acetyl-L-carnitine. frontiersin.org
In research on a carnitine orotate complex, the acetyl-CoA/CoA ratio was evaluated in the liver mitochondria of high-fat diet-fed mice. e-dmj.orgnih.gov The study found that the complex significantly decreased the acetyl-CoA/CoA ratio. e-dmj.orgnih.gov This reduction is significant because an elevated acetyl-CoA/CoA ratio can inhibit the activity of key metabolic enzymes like pyruvate dehydrogenase. e-dmj.orgmdpi.com
Future Directions and Emerging Research Avenues for L Carnitine Orotate
Exploration of Novel Polymorphic Forms and Their Biological Implications
The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability and therapeutic efficacy. mdpi.com For L-Carnitine Orotate (B1227488), research into its different crystalline forms, or polymorphs, is a critical area for future exploration.
Recent studies have identified at least two polymorphic forms of L-Carnitine Orotate, designated as Form-I and Form-II. mdpi.com Research has shown that Form-I is a metastable polymorph, while Form-II is the more thermodynamically stable form. mdpi.com The transformation from the metastable Form-I to the stable Form-II has been observed to be influenced by factors such as temperature and solvent. mdpi.com
The biological implications of these different polymorphic forms are yet to be fully understood. Future research should focus on how these structural differences impact key pharmaceutical parameters.
Key Research Questions:
How do the dissolution rates and solubility of Form-I and Form-II differ under physiological conditions?
Do the polymorphic forms exhibit different absorption profiles and bioavailability in vivo?
Could specific polymorphic forms be targeted to optimize therapeutic delivery and efficacy for different clinical applications?
A patent has been filed for a crystalline polymorph of this compound, designated as Form 1, for the prevention or treatment of liver disease, highlighting the commercial and therapeutic interest in this area. google.comgoogle.com
Investigation of Comprehensive Molecular Mechanisms in Unexplored Cellular Contexts
However, the cellular and molecular effects of this compound in other tissues and cell types remain largely unexplored. Given the ubiquitous role of L-carnitine in cellular energy metabolism, it is plausible that this compound exerts significant effects in various other cellular contexts.
Potential Areas of Investigation:
Cardiac and Skeletal Muscle: Investigating the impact on energy metabolism, mitochondrial function, and prevention of lipid accumulation in muscle cells.
Neuronal Cells: Exploring potential neuroprotective effects, considering the role of L-carnitine in neuronal function and the potential for orotic acid to influence nucleotide metabolism.
Immune Cells: Examining the modulation of inflammatory responses and immune cell function, as L-carnitine has been shown to have anti-inflammatory properties. explorationpub.com
Development of Advanced In Vitro Models for Studying Specific this compound Interactions
To date, in vitro studies of this compound have often utilized standard cell lines, such as the Hepa-1c1c hepatoma cell line, to elucidate its mechanisms. nih.gov While these models have been instrumental, the development of more sophisticated in vitro systems could provide deeper insights into the specific interactions of this compound.
Future in Vitro Models Could Include:
3D Organoid Cultures: Liver organoids, for example, could offer a more physiologically relevant model to study the effects on hepatic architecture and function over longer periods.
Co-culture Systems: Models that incorporate multiple cell types, such as hepatocytes and immune cells, could be used to study the interplay between metabolic and inflammatory responses to this compound.
"Organ-on-a-Chip" Technology: Microfluidic devices that mimic the structure and function of human organs could provide a dynamic environment to study the pharmacokinetics and pharmacodynamics of this compound with greater precision.
These advanced models would allow for a more nuanced understanding of how this compound interacts with specific cellular components and how it influences complex biological processes.
Systems Biology Approaches to Elucidate Network-Level Effects of this compound
A systems biology approach, which integrates data from various "-omics" platforms, can provide a holistic view of the biological effects of a compound. While some studies have utilized metabolomics and proteomics to investigate the effects of combined metabolic activators that include a carnitine salt, a dedicated systems biology study on this compound is a promising future direction.
By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive network models to understand how this compound influences cellular pathways and their interactions.
Potential Outcomes of a Systems Biology Approach:
Identification of novel biomarkers to predict treatment response.
Discovery of previously unknown molecular targets and pathways affected by this compound.
A more complete understanding of the synergistic or antagonistic interactions between the L-carnitine and orotate moieties.
Comparative Studies of this compound with Other Carnitine Derivatives and Orotate Salts
L-carnitine is available in various salt forms, and orotic acid can be paired with other counter-ions. Comparative studies are essential to determine the unique therapeutic profile of this compound.
A meta-analysis of randomized controlled trials has already compared the efficacy of carnitine-orotate and a carnitine-orotate complex to placebo in normalizing liver enzymes in patients with chronic liver disease, with results indicating a higher proportion of patients achieving normalization with the carnitine-orotate interventions. examine.commdpi.com
Future research should expand on these comparisons, investigating a broader range of parameters and derivatives.
Interactive Data Table: Comparative Efficacy of Carnitine Interventions on ALT Normalization
| Intervention | Number of Studies | Pooled Odds Ratio (95% CI) | Interpretation |
| Carnitine-Orotate | 4 | 4.61 (1.48–14.39) | Higher likelihood of ALT normalization vs. control mdpi.com |
| Carnitine-Orotate Complex | - | 18.88 (7.70–46.27) | Higher likelihood of ALT normalization vs. control mdpi.com |
| L-Carnitine | 10 | - | Lowered serum AST and ALT levels vs. control examine.com |
This table is based on data from a meta-analysis and is for informational purposes only. The "Carnitine-Orotate Complex" included carnitine-orotate, biphenyl (B1667301) dimethyl dicarboxylate, and other minor supplementary compounds. mdpi.com
Long-Term Preclinical Research on Cellular and Tissue Remodeling
While short-term studies have demonstrated the benefits of this compound in improving metabolic parameters, the long-term effects on cellular and tissue remodeling require further investigation. explorationpub.com A nationwide cohort study in humans indicated that prolonged use of a carnitine-orotate complex was associated with improved mortality. mdpi.com However, the same study also noted an increased risk of developing liver cirrhosis and hepatocellular carcinoma in individuals who used the complex for longer periods, though this could be confounded by the underlying health conditions of the users. mdpi.com
Long-term preclinical studies in animal models are crucial to dissect the direct effects of this compound on tissue architecture and cellular function over extended periods.
Focus Areas for Long-Term Preclinical Research:
Liver: Assessing the progression of fibrosis and other histological changes in models of chronic liver disease.
Heart: Investigating the impact on cardiac remodeling in the context of heart failure or ischemic injury.
Kidney: Evaluating the long-term effects on renal structure and function, particularly in models of diabetic nephropathy.
Exploration of this compound's Role in Specific Organelle Function Beyond Mitochondria
The primary role of L-carnitine is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation. explorationpub.com Consequently, much of the research on this compound has focused on its mitochondrial effects. nih.gov However, carnitine and its derivatives are also known to play roles in other cellular organelles.
Emerging Research Areas for Organelle Function:
Peroxisomes: Carnitine is involved in the transport of acetyl-CoA and shortened acyl-CoAs from peroxisomes to mitochondria for complete oxidation. nih.gov Future studies could investigate how this compound specifically modulates peroxisomal fatty acid oxidation.
Endoplasmic Reticulum (ER): L-carnitine has been shown to reduce ER stress. researchgate.netnih.gov Research is needed to determine if this compound has similar or enhanced effects on ER homeostasis, which is often disrupted in metabolic diseases.
By expanding the focus beyond mitochondria, researchers can gain a more comprehensive understanding of the subcellular effects of this compound.
Integration of Metabolomics and Proteomics in this compound Mechanism Studies
The future of understanding the precise molecular mechanisms of this compound lies in the powerful synergy of "omics" technologies, particularly metabolomics and proteomics. These fields offer a comprehensive, system-wide view of molecular changes within a biological system in response to a substance. Integrating these approaches can move research beyond single-biomarker analysis to a more holistic understanding of the compound's effects.
Metabolomics involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids, providing a functional readout of the physiological state. nih.gov Proteomics, on the other hand, identifies and quantifies the entire set of proteins (the proteome), offering a direct look at the machinery of the cell. semanticscholar.orgmdpi.com By combining these two disciplines, researchers can connect changes in protein expression and function directly to their metabolic consequences, thereby mapping out the full cascade of this compound's influence.
For this compound, this integrated approach is crucial for elucidating its role in complex metabolic conditions. For instance, research has shown that the carnitine-orotate complex can ameliorate hepatic steatosis and improve insulin (B600854) resistance by acting on the carnitine acetyltransferase (CrAT) pathway. nih.gove-dmj.orge-dmj.org An integrated omics study would allow for a multi-layered investigation of this mechanism.
A Hypothetical Integrated 'Omics' Study on this compound's Hepatic Effects:
Proteomic Analysis: A quantitative proteomic analysis (e.g., using mass spectrometry) of liver tissue from a preclinical model treated with this compound could identify changes in the abundance of key proteins. Researchers would expect to see upregulation of enzymes involved in fatty acid transport and β-oxidation. It would also reveal changes in the expression of proteins related to mitochondrial function and oxidative stress response. semanticscholar.org
Metabolomic Analysis: Simultaneously, a metabolomic analysis (e.g., using LC-MS/MS or NMR spectroscopy) of the same tissues would quantify changes in related metabolites. mdpi.commdpi.com This would likely show a decrease in the accumulation of long-chain fatty acids and triglycerides, and an increase in acylcarnitines, reflecting their enhanced transport into the mitochondria. creative-proteomics.com Furthermore, it could detect shifts in the levels of TCA cycle intermediates and markers of oxidative stress, providing a functional confirmation of the proteomic findings.
This dual approach provides a powerful cause-and-effect snapshot. For example, proteomics might show that this compound increases the expression of Carnitine Palmitoyltransferase I (CPT1), while metabolomics would concurrently show a decrease in its substrate (long-chain fatty acyl-CoAs) and an increase in its product (long-chain acylcarnitines). This direct link between an enzyme's abundance and its functional activity in a living system is the primary strength of integrating these research avenues.
The tables below illustrate the potential targets and findings from such an integrated study.
Table 1: Potential Proteomic Targets in this compound Mechanism Studies
| Protein Target | Function | Potential Finding with this compound |
|---|---|---|
| Carnitine Acetyltransferase (CrAT) | Regulates the acetyl-CoA/CoA ratio, facilitating acetyl-group transport. e-dmj.org | Increased expression, enhancing mitochondrial efficiency. nih.gov |
| Carnitine Palmitoyltransferase I/II (CPT1/II) | Catalyzes the transport of long-chain fatty acids into mitochondria. | Upregulation, leading to increased fatty acid oxidation. |
| Acyl-CoA Dehydrogenases | Key enzymes in the β-oxidation of fatty acids. | Increased abundance, indicating enhanced fat metabolism. |
| Pyruvate (B1213749) Dehydrogenase (PDH) | Links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. e-dmj.org | Increased activity/expression, improving glucose utilization. e-dmj.org |
Table 2: Potential Metabolomic Markers in this compound Mechanism Studies
| Metabolite Class | Specific Markers | Relevance to this compound's Mechanism |
|---|---|---|
| Acylcarnitines | Acetyl-L-carnitine, Propionyl-L-carnitine, Long-chain acylcarnitines | Levels indicate the rate of fatty acid transport and oxidation. mdpi.com |
| Organic Acids | Pyruvate, Lactate, Citrate, Succinate | Reflects the status of glycolysis and the TCA cycle. mdpi.com |
| Free Fatty Acids | Palmitic acid, Oleic acid, Linoleic acid | Decreased levels in tissue may indicate enhanced β-oxidation. |
| Coenzyme A Species | Acetyl-CoA, Free Coenzyme A (CoA) | The ratio of acetyl-CoA to free CoA is a key indicator of cellular energy status. e-dmj.org |
By integrating these powerful 'omics' platforms, future research can construct a comprehensive, network-level model of this compound's biological effects. This will not only solidify our understanding of its established mechanisms but also has the potential to uncover novel pathways and therapeutic applications.
Compound Reference Table
| Compound Name |
|---|
| This compound |
| L-Carnitine |
| Orotate |
| Acetyl-CoA |
| Acetyl-L-carnitine |
| Acylcarnitines |
| Carnitine Acetyltransferase (CrAT) |
| Carnitine Palmitoyltransferase I (CPT1) |
| Carnitine Palmitoyltransferase II (CPT2) |
| Citrate |
| Coenzyme A |
| Lactate |
| Linoleic acid |
| Oleic acid |
| Palmitic acid |
| Propionyl-L-carnitine |
| Pyruvate |
| Pyruvate Dehydrogenase (PDH) |
| Succinate |
| Superoxide (B77818) Dismutase (SOD) |
Q & A
Q. What are the standard analytical methods for characterizing L-Carnitine orotate in preclinical studies?
Researchers should employ a combination of physicochemical characterization techniques:
- Powder X-ray Diffraction (PXRD) to determine crystalline structure and polymorphic identity .
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability and hydration/dehydration behavior .
- Solid-state CP/MAS ¹³C-NMR to confirm molecular structure and hydrogen-bonding networks . These methods are critical for batch consistency in pharmacokinetic studies.
Q. How should randomized controlled trials (RCTs) evaluate this compound's effects on liver enzymes?
RCTs must:
- Define inclusion criteria using standardized diagnostic markers (e.g., ALT, AST, GGT) for liver disease subtypes .
- Use a placebo-controlled, double-blind design with stratification by disease etiology (e.g., NAFLD, viral hepatitis) .
- Standardize dosage (e.g., 1–2 g/day) and administration routes (oral) across study arms .
Q. What statistical methods are appropriate for analyzing dose-response relationships in supplementation studies?
Use mixed-effects models to account for inter-individual variability, with:
- Contrast analysis to test linear/quadratic trends in L-Carnitine dosage effects .
- Covariates such as baseline enzyme levels and comorbidities .
- Significance thresholds set at p ≤ 0.05 for main effects and p ≤ 0.10 for trends .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence bioavailability and therapeutic efficacy?
The monotropic system of Form-I (metastable) and Form-II (stable) impacts dissolution kinetics:
- Solution-mediated polymorphic transformation (SMPT) studies in methanol show Form-I converts to Form-II under supersaturated conditions, requiring strict temperature control (25–40°C) during formulation .
- Pharmacokinetic studies must compare AUC and Cmax between polymorphs using validated HPLC-MS protocols .
Q. What methodologies resolve contradictions in meta-analyses of this compound's therapeutic outcomes?
Address heterogeneity through:
Q. How can NMR crystallography validate structural interactions in this compound salts?
Combine experimental solid-state NMR with DFT-GIPAW calculations to:
- Assign chemical shifts to specific hydrogen-bonding networks (e.g., orotate-lithium interactions) .
- Validate crystallographic data against TGA-derived hydration states .
Q. What experimental models elucidate the dual metabolic roles of L-Carnitine and orotic acid?
- Use Trypanosoma brucei cultures to study carnitine’s role in fatty acid oxidation and orotate’s pyrimidine biosynthesis .
- Quantify metabolites (e.g., O-acetylcarnitine, dihydroorotate) via LC-MS, noting discordance between transcriptomic and metabolomic profiles .
Q. How does supersaturation level affect polymorphic transformation kinetics during crystallization?
- Nucleation rate equations (e.g., classical nucleation theory) model Form-II growth rates, which increase exponentially with supersaturation (σ > 1.5) .
- Control solvent composition (methanol/water ratios) to modulate interfacial energy and nucleation barriers .
Q. What validation criteria ensure reproducibility in polymorph preparation?
How can the PICOT framework structure clinical research questions for this compound?
Define:
Q. Methodological Notes
- Contradictory Data : Address variations in glycemic outcomes (e.g., fasting glucose elevation in some trials ) by analyzing insulin sensitivity indices (HOMA-IR) alongside liver parameters .
- Quality Control : For in vivo studies, use Form-II due to its thermodynamic stability and batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
